molecular formula C20H15OP B3394048 Diphenyl(phenylethynyl)phosphine Oxide CAS No. 7608-18-6

Diphenyl(phenylethynyl)phosphine Oxide

Cat. No.: B3394048
CAS No.: 7608-18-6
M. Wt: 302.3 g/mol
InChI Key: OMPOBRRYCQHUBB-UHFFFAOYSA-N
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Description

Diphenyl(phenylethynyl)phosphine oxide is an organophosphorus compound that has garnered significant interest in various fields of chemistry and industry. This compound is known for its unique structural features, which include a phosphine oxide group bonded to a phenylethynyl moiety. It is widely used as a ligand in metal complex catalysts, special solvents for stabilizing nanosystems, and as an extractant for noble, rare-earth, and transuranium elements .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl(phenylethynyl)phosphine oxide can be synthesized through several methods. One common approach involves the palladium-catalyzed dehydrocoupling of diphenylphosphine oxide with phenylacetylene. This reaction typically uses 5 mol% palladium acetate (Pd(OAc)2) in the presence of 2 equivalents of silver tetrafluoroborate (AgBF4) as an oxidant. The reaction is carried out at 60°C for about 1 hour, yielding the target compound with a 99% yield .

Another method involves the electrochemical reduction of diphenylphosphine oxide with phenylacetylene. This process leads to the formation of this compound with a yield of 60% under mild conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale palladium-catalyzed reactions due to their high efficiency and yield. The use of continuous flow reactors and optimized reaction conditions can further enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

Diphenyl(phenylethynyl)phosphine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form secondary phosphines.

    Substitution: The phenylethynyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and silver tetrafluoroborate (AgBF4).

    Reduction: Reducing agents such as diisobutylaluminum hydride (DIBAH) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to introduce different substituents.

Major Products Formed

Scientific Research Applications

Diphenyl(phenylethynyl)phosphine oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which diphenyl(phenylethynyl)phosphine oxide exerts its effects is primarily through its role as a ligand. It coordinates with metal centers in catalysts, facilitating various chemical reactions. The molecular targets include metal ions such as palladium, nickel, and zinc, which are involved in catalytic cycles. The pathways include the formation of metal-ligand complexes that undergo oxidative addition, reductive elimination, and other key steps in catalytic processes .

Comparison with Similar Compounds

Similar Compounds

  • Diphenylphosphine oxide
  • Triphenylphosphine oxide
  • Phenylphosphine oxide

Uniqueness

Diphenyl(phenylethynyl)phosphine oxide is unique due to its phenylethynyl group, which imparts distinct electronic and steric properties. This makes it a versatile ligand in catalysis and enhances its ability to stabilize nanosystems compared to other phosphine oxides .

Properties

IUPAC Name

2-diphenylphosphorylethynylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15OP/c21-22(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-16-18-10-4-1-5-11-18/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPOBRRYCQHUBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80450620
Record name Phosphine oxide, diphenyl(phenylethynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7608-18-6
Record name Phosphine oxide, diphenyl(phenylethynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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